1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde
Overview
Description
1-Methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde is a heterocyclic compound with a unique structure that includes both an imidazole ring and a methylthio group
Preparation Methods
The synthesis of 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-methylimidazole with methyl iodide to introduce the methylthio group, followed by formylation to introduce the aldehyde group. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like sodium hydride (NaH) to facilitate the reactions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of 1-methyl-2-(methylthio)-1H-imidazole-5-carboxylic acid .
Scientific Research Applications
1-Methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological molecules to develop new therapeutic agents.
Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. It serves as a lead compound for designing new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the methylthio group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, including antimicrobial and antifungal activities .
Comparison with Similar Compounds
1-Methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde can be compared with other similar compounds, such as:
1-Methylimidazole: Lacks the methylthio and aldehyde groups, making it less reactive in certain chemical reactions.
2-Methylthioimidazole: Contains the methylthio group but lacks the aldehyde group, limiting its applications in organic synthesis.
1-Methyl-2-(methylthio)-1H-imidazole-4-carbaldehyde: Similar structure but with the aldehyde group at a different position, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical and biological applications .
Properties
IUPAC Name |
3-methyl-2-methylsulfanylimidazole-4-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-8-5(4-9)3-7-6(8)10-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYWCNRSPBECQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SC)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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